2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid
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Overview
Description
2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group substituted with hydroxy and methoxy groups, linked to an oxan-4-yl acetic acid moiety. Its unique structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-methoxybenzoic acid with an appropriate oxan-4-yl acetic acid derivative under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or sodium hydroxide to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Shares the benzoyl moiety with hydroxy and methoxy groups.
Oxan-4-yl acetic acid: Contains the oxan-4-yl acetic acid moiety.
2-Hydroxy-4-methoxybenzoic acid: Similar structure with slight variations in functional group positions.
Uniqueness
2-[4-[(2-Hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2-hydroxy-5-methoxybenzoyl)amino]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-21-10-2-3-12(17)11(8-10)14(20)16-15(9-13(18)19)4-6-22-7-5-15/h2-3,8,17H,4-7,9H2,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDGIHSIBGHILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2(CCOCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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